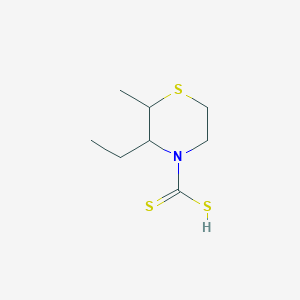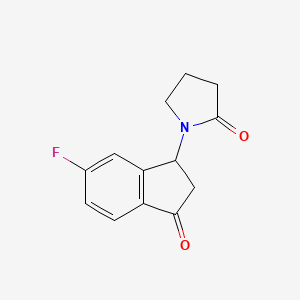
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a fluoro-substituted indenone moiety attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- can be achieved through various organic synthesis routes. One common method involves the reaction of 6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl chloride with pyrrolidinone under basic conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the fluoro-substituted indenone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidinone derivatives and fluoro-substituted indenones. Compared to these compounds, 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-Pyrrolidinone, 1-(6-bromo-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-chloro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-methoxy-2,3-dihydro-3-oxo-1H-inden-1-yl)- .
Eigenschaften
CAS-Nummer |
828267-61-4 |
|---|---|
Molekularformel |
C13H12FNO2 |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
1-(6-fluoro-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c14-8-3-4-9-10(6-8)11(7-12(9)16)15-5-1-2-13(15)17/h3-4,6,11H,1-2,5,7H2 |
InChI-Schlüssel |
QXJGBLOXHRLAEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2CC(=O)C3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


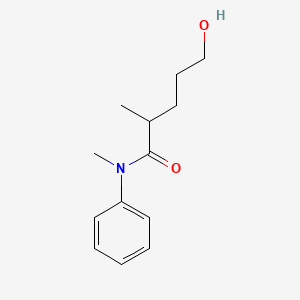
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

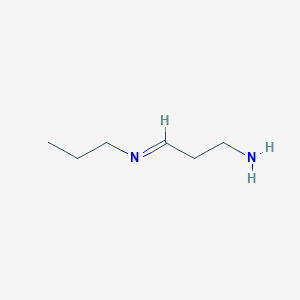
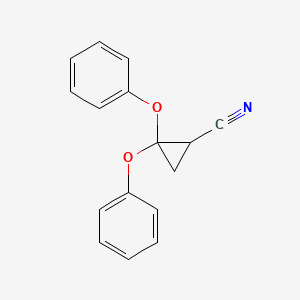

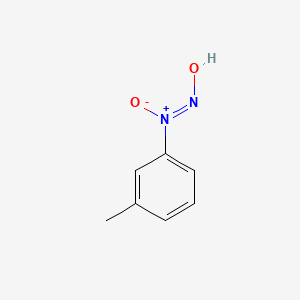

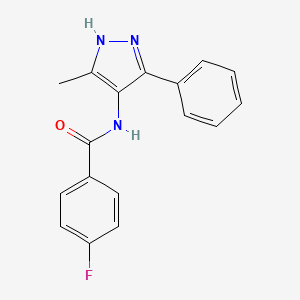
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
